molecular formula C10H11NO B1317624 6-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 20150-83-8

6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1317624
CAS No.: 20150-83-8
M. Wt: 161.2 g/mol
InChI Key: DKNXPCXIGGIJNY-UHFFFAOYSA-N
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Description

6-methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a methyl group at the 6th position and a carbonyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminoacetophenone derivatives. The reaction typically proceeds under acidic or basic conditions, often using catalysts to facilitate the cyclization process.

    Cyclization of 2-aminoacetophenone derivatives:

Biological Activity

6-Methyl-3,4-dihydroquinolin-2(1H)-one (also known as 6-Methylquinolinone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NC_{10}H_{11}N with a molecular weight of 159.20 g/mol. Its structural characteristics include a quinoline backbone with a methyl group at the 6-position and a carbonyl group at the 2-position.

Anticancer Activity

Research has indicated that derivatives of quinolinones, including this compound, exhibit anticancer properties. A study demonstrated that related compounds showed anti-proliferative effects against various cancer cell lines, including prostate and lung cancers. The mechanism involved cell cycle arrest and apoptosis induction through the dysregulation of mitotic spindles and activation of caspases .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundProstate (PC-3)TBDApoptosis induction
2-Phenyl-4-quinoloneHepatocellular (HepG2)1.81G2/M phase arrest
Other derivativesNon-small cell lung cancer (A549)0.90Microtubule disruption

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has shown potential in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease treatment. A recent study reported that compounds based on the quinolinone structure exhibited significant inhibition against AChE with IC50 values ranging from 0.28μM0.28\mu M to 2.81μM2.81\mu M .

Table 2: Inhibitory Activity Against Enzymes Related to Neurodegenerative Diseases

CompoundEnzyme TargetIC50 (µM)
This compoundAcetylcholinesterase (AChE)TBD
Compound 49MAO-B0.0029
Compound 3eAChE0.28

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cell Cycle Regulation : The compound induces G2/M phase arrest in cancer cells, disrupting normal cell division.
  • Apoptosis Induction : It activates caspases leading to programmed cell death.
  • Enzyme Inhibition : It inhibits key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of hybrid compounds derived from this compound. These compounds were tested for their ability to cross the blood-brain barrier (BBB) and showed promising results in both in vitro and in vivo models without acute toxicity at high doses .

Properties

IUPAC Name

6-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNXPCXIGGIJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570783
Record name 6-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20150-83-8
Record name 6-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-3,4-dihydroquinolin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these compounds interact with their target and what are the downstream effects?

A1: Research suggests that compounds containing the 7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one structure, particularly with an aromatic group at position 4 (termed "vesiculopolins" or VPIs), act as inhibitors of the RNA polymerase of vesiculoviruses like Vesicular stomatitis virus (VSV) []. Specifically, VPI A, a potent compound within this class, appears to hinder the de novo initiation phase of leader RNA synthesis by the viral L protein, without affecting mRNA capping or elongation []. This suggests VPI A targets the polymerase domain of the L protein, ultimately suppressing viral replication.

Q2: Is there evidence suggesting specificity of these compounds towards certain viruses?

A2: Interestingly, VPI A demonstrates selective inhibition. While it effectively inhibits transcription of both VSV and Chandipura virus, another vesiculovirus, it does not affect human parainfluenza virus 3 []. This finding implies a degree of specificity towards vesiculoviral L proteins, making VPIs potentially valuable tools for understanding viral transcription mechanisms and developing targeted antiviral therapies.

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